molecular formula C10H14O2S B8325624 4-Isobutyl-5-methyl-thiophene-2-carboxylic acid

4-Isobutyl-5-methyl-thiophene-2-carboxylic acid

Cat. No.: B8325624
M. Wt: 198.28 g/mol
InChI Key: UCDSWXWZBDJXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isobutyl-5-methyl-thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C10H14O2S and its molecular weight is 198.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

5-methyl-4-(2-methylpropyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C10H14O2S/c1-6(2)4-8-5-9(10(11)12)13-7(8)3/h5-6H,4H2,1-3H3,(H,11,12)

InChI Key

UCDSWXWZBDJXRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(=O)O)CC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium (10.7 g, 467 mmol) is dissolved in ethanol (500 mL) and the resulting solution is diluted with THF (100 mL) before mercapto-acetic acid ethyl ester (33.7 g, 280 mmol) dissolved in THF (70 mL) is slowly added at 5° C. The mixture is stirred at rt for 1 h before a solution of 3-chloro-2-isobutyl-but-2-enal (30 g, 187 mmol) in THF (100 mL) is slowly added at 8° C. The resulting yellow suspension is stirred at rt for 16 h. The reaction mixture is diluted with diethyl ether (500 mL) and is washed with dilute aq. NaOCl solution, followed by aq. 1N HCl and water. The organic extract is dried over MgSO4, filtered and evaporated. The remaining orange oil is dissolved in ethanol (150 mL) and 2N aq. LiOH (50 mL) is added. The mixture is stirred for 16 h at 50° C., acidified with 2 N aq. HCl and extracted with EA. The organic extract is dried over MgSO4, filtered and evaporated. The crude product is recrystallized from EA/heptane to give 4-isobutyl-5-methyl-thiophene-2-carboxylic acid (10.5 g) as colourless crystals; LC-MS: tR=0.92 min, [M+1+CH3CN]=240.16; 1H NMR (CDCl3): δ 7.59 (s, 1H), 2.40-2.37 (m, 5H), 1.84 (hept, J=7.0 Hz, 1H), 0.90 (d, J=7.0 Hz, 6H).
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
3-chloro-2-isobutyl-but-2-enal
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
33.7 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

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